MFCD18323775
Beschreibung
However, based on analogous entries (e.g., , and 14), it likely represents a structurally or functionally distinct chemical entity with specific industrial or pharmacological applications. Compounds under MDL numbers often include organobromides, fluorinated aromatics, or heterocyclic derivatives, which are common in medicinal chemistry and materials science. For instance, and detail compounds with trifluoromethyl groups and benzimidazole cores, which are structurally complex and often associated with high thermal stability or bioactivity .
Eigenschaften
IUPAC Name |
N-ethyl-2-fluoro-4-(5-hydroxypyridin-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-2-16-14(19)11-5-3-9(7-12(11)15)13-6-4-10(18)8-17-13/h3-8,18H,2H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLWWPJHJCLSBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=NC=C(C=C2)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692758 | |
| Record name | N-Ethyl-2-fluoro-4-(5-hydroxypyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261914-39-9 | |
| Record name | N-Ethyl-2-fluoro-4-(5-hydroxypyridin-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MFCD18323775 involves a series of well-defined chemical reactions. The primary synthetic route includes the reaction of specific precursor molecules under controlled conditions. The reaction typically requires a catalyst to facilitate the process and achieve a high yield of the desired product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure the purity and stability of MFCD18323775.
Industrial Production Methods
In an industrial setting, the production of MFCD18323775 is scaled up using advanced chemical engineering techniques. The process involves continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems ensures precise control over the reaction parameters, resulting in a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
MFCD18323775 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD18323775 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions result in the formation of new compounds with altered functional groups.
Wissenschaftliche Forschungsanwendungen
MFCD18323775 has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a reagent in organic synthesis and catalysis.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: MFCD18323775 is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of MFCD18323775 involves its interaction with specific molecular targets. The compound binds to target proteins or enzymes, modulating their activity and triggering a cascade of biochemical events. The pathways involved in its mechanism of action include signal transduction, gene expression regulation, and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
While direct data for MFCD18323775 are absent, the evidence provides a framework for comparing structurally or functionally related compounds. Below is a comparative analysis based on analogous compounds from the evidence:
Table 1: Structural and Functional Comparison
Key Contrasts
Solubility and Bioavailability: MFCD00003330 exhibits low aqueous solubility (0.687 mg/ml), typical of benzimidazole derivatives, which limits its pharmacokinetic utility without formulation aids .
Synthetic Accessibility :
- MFCD00003330 is synthesized via green chemistry methods (e.g., A-FGO catalysis in THF, 98% yield), emphasizing eco-friendly production .
- MFCD00039227 requires column chromatography for purification, increasing production costs compared to MFCD00003330 .
Functional Groups and Reactivity :
- The nitro group in MFCD00003330 confers electrophilic reactivity, useful in coupling reactions, whereas the trifluoromethyl group in MFCD00039227 provides metabolic stability and resistance to oxidation .
Research Findings and Limitations
- Thermal Stability : Fluorinated analogs (e.g., MFCD00039227) demonstrate superior thermal stability (boiling point >200°C), a trait likely shared by MFCD18323775 if it contains fluorinated motifs .
- Toxicity and Safety : Brominated compounds like MFCD00003330 often carry warnings (e.g., H302: harmful if swallowed), whereas fluorinated derivatives may pose environmental persistence risks .
- Gaps in Data : The absence of explicit data for MFCD18323775 limits direct comparisons. Future studies should prioritize spectral characterization (e.g., NMR, mass spectrometry) and in vitro assays to validate inferred properties.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
